molecular formula C17H24N8O2 B3508746 ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B3508746
M. Wt: 372.4 g/mol
InChI Key: ZXBGENBJCDLRMU-UHFFFAOYSA-N
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Description

ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound featuring multiple heterocyclic rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of pyrrolidine and triazine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate nitrile precursors under acidic or basic conditions.

    Introduction of Pyrrolidine Groups: Pyrrolidine groups are introduced through nucleophilic substitution reactions, where pyrrolidine acts as a nucleophile attacking the electrophilic centers on the triazine ring.

    Formation of the Triazole Ring: The triazole ring is formed via cycloaddition reactions involving azides and alkynes.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrolidine and triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The pyrrolidine and triazine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol.

    Triazine Derivatives: Compounds such as melamine and cyanuric acid.

    Triazole Derivatives: Compounds like 1,2,3-triazole and its substituted derivatives.

Uniqueness

ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to the combination of pyrrolidine, triazine, and triazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O2/c1-3-27-14(26)13-12(2)25(22-21-13)17-19-15(23-8-4-5-9-23)18-16(20-17)24-10-6-7-11-24/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBGENBJCDLRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

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